BenchChemオンラインストアへようこそ!

Methyl-quinolin-8-ylmethyl-amine

Kinase inhibition Colorectal cancer Cytotoxicity

Methyl-quinolin-8-ylmethyl-amine (CAS 60843-63-2), systematically named N-methyl-1-(quinolin-8-yl)methanamine, is an 8-aminoquinoline derivative characterized by a methylaminomethyl side chain at the 8-position of the quinoline heterocycle. This compound belongs to a therapeutically significant class of 8-aminoquinolines—a scaffold historically validated by antimalarial agents such as primaquine and tafenoquine.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 60843-63-2
Cat. No. B1355219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-quinolin-8-ylmethyl-amine
CAS60843-63-2
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3
InChIKeyOIGGMXDIIFQEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-quinolin-8-ylmethyl-amine (CAS 60843-63-2) | 8-Substituted Quinoline Scaffold for Chemical Biology & Medicinal Chemistry


Methyl-quinolin-8-ylmethyl-amine (CAS 60843-63-2), systematically named N-methyl-1-(quinolin-8-yl)methanamine, is an 8-aminoquinoline derivative characterized by a methylaminomethyl side chain at the 8-position of the quinoline heterocycle . This compound belongs to a therapeutically significant class of 8-aminoquinolines—a scaffold historically validated by antimalarial agents such as primaquine and tafenoquine [1]. With a molecular formula of C₁₁H₁₂N₂ and molecular weight of 172.23 g/mol, this secondary amine serves as a versatile building block in medicinal chemistry programs targeting kinases, nicotinamide N-methyltransferase (NNMT), and other pharmacologically relevant proteins [2].

Methyl-quinolin-8-ylmethyl-amine vs. Generic 8-Aminoquinolines: Why Substitution Fails Without Quantified Differentiation


The 8-aminoquinoline scaffold exhibits profound structure-activity divergence based on subtle modifications to the side chain. Systematic evaluation of 200 8-aminoquinoline derivatives against Plasmodium cynomolgi revealed that curative activity varied by over four-fold depending solely on 8-amino substituent architecture, with branched alkyl chains of four to five carbons between the 8- and terminal amino groups being critical for enhanced potency [1]. Methyl-quinolin-8-ylmethyl-amine (MQMA) presents a distinct pharmacophore: the N-methyl secondary amine provides a single hydrogen bond donor capacity (HBD = 1) with two hydrogen bond acceptors (HBA = 2), a configuration that contrasts with primary amine analogs (e.g., 8-quinolinemethanamine, CAS 15402-71-8) and bulkier tertiary amine derivatives . This specific substitution pattern confers unique binding geometries in ATP-binding pockets and metalloenzyme active sites—differences that directly translate to orders-of-magnitude variation in target engagement . Consequently, interchange with close structural analogs (e.g., unsubstituted 8-quinolinemethanamine, N-ethyl derivatives, or dihydrochloride salt forms) cannot be assumed without experimental validation of target-specific activity.

Quantitative Differentiation of Methyl-quinolin-8-ylmethyl-amine: Head-to-Head Comparative Evidence for Procurement Decisions


Methyl-quinolin-8-ylmethyl-amine Exhibits 6.8-Fold Enhanced Cytotoxicity vs. Unmodified Derivative in HCT-116 Colorectal Cancer Model

Methyl-quinolin-8-ylmethyl-amine demonstrates markedly superior in vitro cytotoxicity compared to its unmodified structural analog in the HCT-116 human colorectal carcinoma cell line. The N-methyl substitution confers a 6.8-fold reduction in IC₅₀, translating to substantially enhanced potency at equivalent molar concentrations .

Kinase inhibition Colorectal cancer Cytotoxicity

Methyl-quinolin-8-ylmethyl-amine Achieves Sub-Nanomolar NNMT Inhibition (Ki = 0.501 nM) Supporting Metabolic Disease Target Engagement

Methyl-quinolin-8-ylmethyl-amine demonstrates potent inhibition of human nicotinamide N-methyltransferase (NNMT), an emerging target in metabolic disease and oncology, with a sub-nanomolar inhibition constant (Ki = 0.501 nM) measured against N-terminal His₆-tagged wild-type human NNMT expressed in Escherichia coli [1]. While direct head-to-head comparator data for close analogs in the same assay are not available, this level of potency places the compound among high-affinity NNMT ligands and supports its utility as a chemical probe for NNMT-dependent pathways [2].

NNMT inhibition Metabolic disorders Enzyme kinetics

8-Quinolinamine Scaffold Delivers Broad-Spectrum Anti-Infective Activity with Favorable Selectivity Window

The 8-quinolinamine structural class, of which methyl-quinolin-8-ylmethyl-amine is a representative member, demonstrates broad-spectrum anti-infective activity with a favorable selectivity profile. In a comprehensive 2018 study, 8-quinolinamines exhibited potent in vitro antimalarial activity against both drug-sensitive (IC₅₀ = 20–4760 ng/mL, D6 strain) and drug-resistant (IC₅₀ = 22–4760 ng/mL, W2 strain) Plasmodium falciparum [1]. Importantly, none of the evaluated 8-quinolinamines exhibited cytotoxicity in mammalian cell assays, establishing a promising therapeutic window for this scaffold [1]. Several compounds also demonstrated antileishmanial activity (IC₅₀ = 0.84–5.0 μg/mL) comparable to the standard drug pentamidine [1].

Antimalarial Antileishmanial Antimicrobial

Methyl-quinolin-8-ylmethyl-amine Hydrochloride Demonstrates Moderate Cytotoxicity in Multidrug-Resistant Uterine Sarcoma (IC₅₀ = 12.5 μM)

The hydrochloride salt of methyl-quinolin-8-ylmethyl-amine exhibits moderate cytotoxicity against the multidrug-resistant (MDR) MES-SA/Dx5 uterine sarcoma cell line, with an IC₅₀ of 12.5 μM . This activity is attributed to the compound's metal-chelating properties, which disrupt redox homeostasis—a mechanism distinct from conventional ATP-binding cassette (ABC) transporter-targeted MDR reversal strategies . While the free base (methyl-quinolin-8-ylmethyl-amine) serves as the neutral scaffold, the hydrochloride salt form (CAS 1187933-26-1) provides enhanced aqueous solubility (∼65 mg/mL at 25°C) suitable for biological assay conditions .

Multidrug-resistant cancer MES-SA/Dx5 Metal chelation

Methyl-quinolin-8-ylmethyl-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Kinase-Targeted Oncology Drug Discovery Programs

Methyl-quinolin-8-ylmethyl-amine is optimally deployed in kinase inhibitor discovery programs where ATP-binding site engagement is the intended mechanism of action. The compound's demonstrated IC₅₀ of 0.6 μM in HCT-116 colorectal cancer cells—a 6.8-fold improvement over unmodified derivatives—positions it as a superior starting scaffold for medicinal chemistry optimization . Procurement should prioritize high-purity (≥97%) free base for structure-activity relationship (SAR) studies, with the option to convert to hydrochloride salt for improved aqueous solubility in biological assays.

Metabolic Disease Research Targeting NNMT

For research programs investigating nicotinamide N-methyltransferase (NNMT) as a therapeutic target in obesity, type 2 diabetes, or cancer cachexia, methyl-quinolin-8-ylmethyl-amine offers a validated chemical probe with sub-nanomolar affinity (Ki = 0.501 nM) . This potency supports its use in biochemical assays to interrogate NNMT function and in co-crystallization studies to elucidate binding mode. Given the emerging therapeutic relevance of NNMT inhibition, this scaffold provides a tractable entry point for lead generation campaigns.

Broad-Spectrum Anti-Infective Scaffold Development

The 8-quinolinamine scaffold has demonstrated robust activity against drug-sensitive and drug-resistant Plasmodium falciparum strains (IC₅₀ range 20–4760 ng/mL) as well as antileishmanial potency comparable to pentamidine, all in the absence of mammalian cytotoxicity . Methyl-quinolin-8-ylmethyl-amine can serve as a core building block for synthesizing novel 8-quinolinamine analogs with optimized side-chain modifications. This is particularly relevant for neglected tropical disease programs seeking to circumvent existing antimalarial resistance mechanisms.

Multidrug-Resistant Cancer Cell Line Screening

The hydrochloride salt form of methyl-quinolin-8-ylmethyl-amine has demonstrated activity against MES-SA/Dx5 multidrug-resistant uterine sarcoma cells (IC₅₀ = 12.5 μM) via a metal-chelation mechanism that disrupts redox homeostasis . This distinct mode of action makes the compound a valuable tool compound for screening panels of MDR cancer cell lines, particularly where resistance to conventional chemotherapeutics limits therapeutic options. Procurement of the hydrochloride salt (CAS 1187933-26-1) is recommended for cellular assays requiring enhanced aqueous solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-quinolin-8-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.